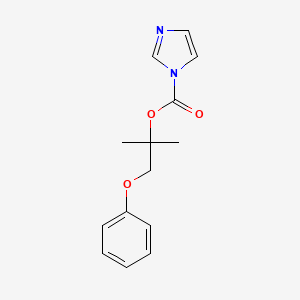![molecular formula C22H24O6 B14316303 Acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol CAS No. 105824-98-4](/img/structure/B14316303.png)
Acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol is a compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) These compounds are characterized by multiple aromatic rings fused together This particular compound is notable for its unique structure, which includes both acetic acid and tetrahydrobenzo[a]anthracene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the Friedel-Crafts cyclization reaction, which is used to construct the anthracene framework . This reaction often employs catalysts such as aluminum chloride (AlCl3) under anhydrous conditions. Another approach involves the use of metal-catalyzed reactions with alkynes, which can efficiently build the desired polycyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, such as hydroxyl or carbonyl groups, into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dihydroxy derivatives, while reduction may produce tetrahydro derivatives.
Applications De Recherche Scientifique
Acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Mécanisme D'action
The mechanism of action of acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol involves its interaction with various molecular targets and pathways. For instance, it can form DNA adducts, leading to mutations and potentially exerting anticancer effects . The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity, as these reactions can generate reactive intermediates that interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[a]anthracene: A parent compound with similar polycyclic structure but lacking the acetic acid and diol functionalities.
Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Anthraquinone: An oxidized derivative of anthracene with two ketone groups.
Uniqueness
Acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol is unique due to its combination of acetic acid and tetrahydrobenzo[a]anthracene moieties, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
105824-98-4 |
|---|---|
Formule moléculaire |
C22H24O6 |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol |
InChI |
InChI=1S/C18H16O2.2C2H4O2/c19-16-7-3-6-15-14(16)9-8-12-10-11-4-1-2-5-13(11)18(20)17(12)15;2*1-2(3)4/h1-2,4-5,8-10,16,19-20H,3,6-7H2;2*1H3,(H,3,4) |
Clé InChI |
SCELQINKGOOSDB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.C1CC(C2=C(C1)C3=C(C4=CC=CC=C4C=C3C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5,11-dioxa-4-azatricyclo[6.4.0.02,6]dodeca-1(12),2(6),3,7,9-pentaene](/img/structure/B14316241.png)
![3-[(2,3-Dimethylbut-3-en-2-yl)disulfanyl]-2,3-dimethylbut-1-ene](/img/structure/B14316243.png)
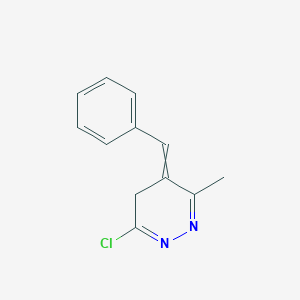
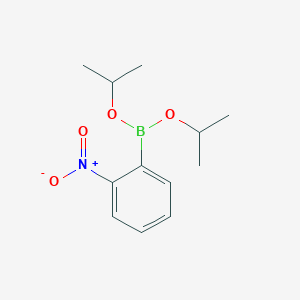
![1-[12-(2,2,6,6-Tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione](/img/structure/B14316252.png)
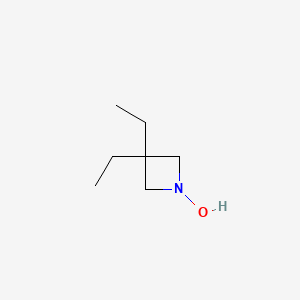

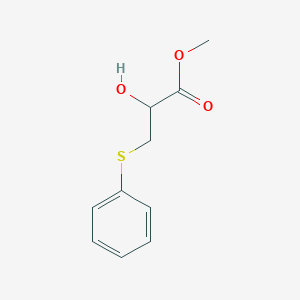

![1-(1-{2-[(Prop-2-yn-1-yl)oxy]phenyl}ethenyl)-1H-imidazole](/img/structure/B14316286.png)
